molecular formula C30H42O4 B11712323 2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate

2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate

Cat. No.: B11712323
M. Wt: 466.7 g/mol
InChI Key: LWUJQQGUNNGNQM-UHFFFAOYSA-N
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Description

2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate is an organic compound with the molecular formula C30H42O4 It is a complex ester that features both an octyloxyphenyl group and a heptylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate typically involves esterification reactions. One common method involves the reaction of 4-heptylbenzoic acid with 2-[4-(octyloxy)phenyl]-2-oxoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-n-Octyloxyphenyl 4-n-pentyloxybenzoate
  • 4-Cyanophenyl 4-n-propylbenzoate
  • 2-Hydroxy-4-n-octyloxybenzophenone

Uniqueness

2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate is unique due to its specific combination of functional groups, which confer distinct physical and chemical properties. Its amphiphilic nature makes it particularly suitable for applications in drug delivery and materials science, where similar compounds may not offer the same level of versatility .

Properties

Molecular Formula

C30H42O4

Molecular Weight

466.7 g/mol

IUPAC Name

[2-(4-octoxyphenyl)-2-oxoethyl] 4-heptylbenzoate

InChI

InChI=1S/C30H42O4/c1-3-5-7-9-11-13-23-33-28-21-19-26(20-22-28)29(31)24-34-30(32)27-17-15-25(16-18-27)14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3

InChI Key

LWUJQQGUNNGNQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)CCCCCCC

Origin of Product

United States

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